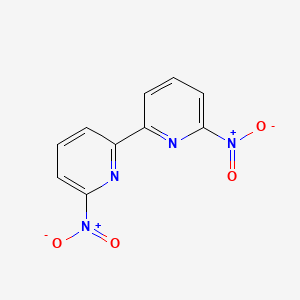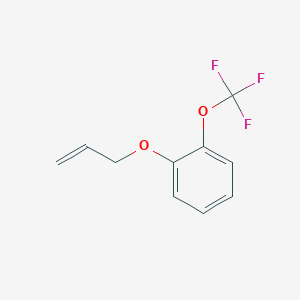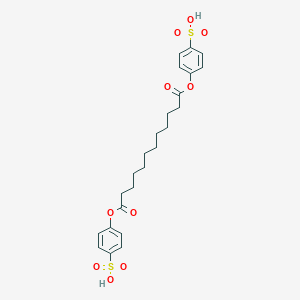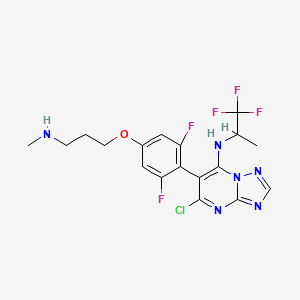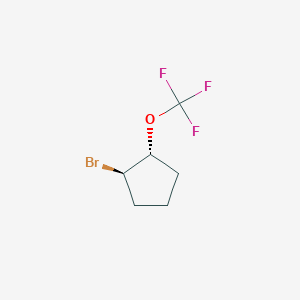
1-Bromo-2-(trifluoromethoxy)cyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(trifluoromethoxy)cyclopentane is an organic compound with the molecular formula C6H8BrF3O It is a cyclopentane derivative where a bromine atom and a trifluoromethoxy group are attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(trifluoromethoxy)cyclopentane typically involves the bromination of 2-(trifluoromethoxy)cyclopentane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclopentane ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(trifluoromethoxy)cyclopentane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form 2-(trifluoromethoxy)cyclopentane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopentanone derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: Formation of 2-(trifluoromethoxy)cyclopentyl azide or 2-(trifluoromethoxy)cyclopentyl thiocyanate.
Reduction: Formation of 2-(trifluoromethoxy)cyclopentane.
Oxidation: Formation of 2-(trifluoromethoxy)cyclopentanone.
Applications De Recherche Scientifique
1-Bromo-2-(trifluoromethoxy)cyclopentane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(trifluoromethoxy)cyclopentane involves its interaction with specific molecular targets and pathways. The bromine atom and trifluoromethoxy group contribute to its reactivity and ability to form covalent bonds with biological molecules. This compound can inhibit enzymes or disrupt cellular processes by modifying key proteins or nucleic acids.
Comparaison Avec Des Composés Similaires
1-Bromo-2-(trifluoromethoxy)ethane: Similar structure but with an ethane backbone instead of cyclopentane.
1,2-Dibromocyclopentane: Contains two bromine atoms on the cyclopentane ring.
2-Bromoethyl trifluoromethyl ether: Similar functional groups but different backbone structure.
Uniqueness: 1-Bromo-2-(trifluoromethoxy)cyclopentane is unique due to the presence of both a bromine atom and a trifluoromethoxy group on a cyclopentane ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C6H8BrF3O |
|---|---|
Poids moléculaire |
233.03 g/mol |
Nom IUPAC |
(1R,2R)-1-bromo-2-(trifluoromethoxy)cyclopentane |
InChI |
InChI=1S/C6H8BrF3O/c7-4-2-1-3-5(4)11-6(8,9)10/h4-5H,1-3H2/t4-,5-/m1/s1 |
Clé InChI |
BXVFDQJMXMLCAU-RFZPGFLSSA-N |
SMILES isomérique |
C1C[C@H]([C@@H](C1)Br)OC(F)(F)F |
SMILES canonique |
C1CC(C(C1)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


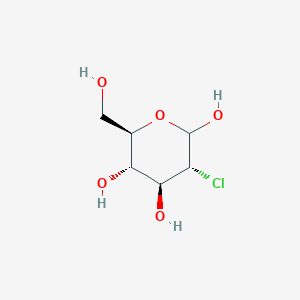
![2-methyl-1H-benzo[d]imidazole-1-carbonitrile](/img/structure/B12828062.png)
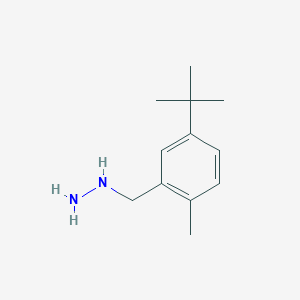
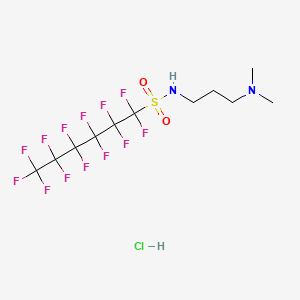
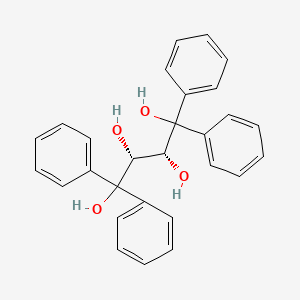
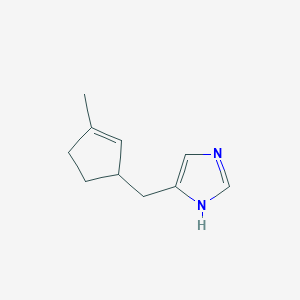
![5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(4-iodophenoxy)ethyl]pentanamide](/img/structure/B12828085.png)
